molecular formula C11H8O5 B1587966 methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 86788-49-0

methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B1587966
CAS RN: 86788-49-0
M. Wt: 220.18 g/mol
InChI Key: UDRWUSXZHQTTEN-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate belongs to the class of organic compounds known as 7-hydroxycoumarins . It has a molecular formula of C11H8O5 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a coumarin skeleton with a hydroxyl group attached to the C7 position . The molecular weight is 220.18 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 444.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 52.6±0.3 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate and related compounds have been extensively studied for their synthesis and structural properties. Studies have focused on the synthesis of chromene derivatives through various chemical reactions, highlighting their potential in organic chemistry and material science. For instance, Ciolkowski et al. (2009) conducted a synthesis and conformational study of chromane derivatives, providing insight into their structural and conformational characteristics through spectroscopic and X-ray analysis (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).

Fluorescence Properties

The fluorescence properties of certain chromene derivatives have been explored, suggesting applications in material science for the development of fluorescent materials. Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids and studied their fluorescence properties in solid state and solution, indicating their potential use in molecular recognition and sensor development (Shi, Liang, & Zhang, 2017).

Biological Activities

Several studies have focused on the biological activities of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate derivatives, including antimicrobial, antioxidant, and anticancer properties. El Azab, Youssef, and Amin (2014) investigated the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones and assessed their biological activity, revealing significant antimicrobial activity (El Azab, Youssef, & Amin, 2014). Furthermore, compounds synthesized from chromene derivatives have shown promising results in cytotoxicity studies against cancer cell lines, suggesting their potential in cancer research (Budzisz et al., 2004).

Antioxidant Properties

The antioxidant properties of chromene derivatives have also been a subject of research. Sivaguru et al. (2016) explored the synthesis and antioxidant activities of novel 2H-chromene-3-carboxylate and 3-acetyl-2H-chromene derivatives, demonstrating their potential in combating oxidative stress (Sivaguru, Sandhiya, Adhiyaman, & Lalitha, 2016).

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 7-hydroxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRWUSXZHQTTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419952
Record name Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

CAS RN

86788-49-0
Record name Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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